molecular formula C10H8ClNO4 B3951604 (2E)-3-(5-chloro-2-hydroxy-3-nitrophenyl)-2-methylprop-2-enal

(2E)-3-(5-chloro-2-hydroxy-3-nitrophenyl)-2-methylprop-2-enal

Cat. No.: B3951604
M. Wt: 241.63 g/mol
InChI Key: RVWZBMFOAKVGAR-QHHAFSJGSA-N
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Description

(2E)-3-(5-chloro-2-hydroxy-3-nitrophenyl)-2-methylprop-2-enal is a chemical compound characterized by its unique structure, which includes a chloro, hydroxy, and nitro group attached to a phenyl ring, along with a methylprop-2-enal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(5-chloro-2-hydroxy-3-nitrophenyl)-2-methylprop-2-enal can be achieved through several synthetic routes. One common method involves the nitration of 5-chloro-2-hydroxybenzaldehyde followed by a condensation reaction with methyl vinyl ketone under basic conditions. The reaction conditions typically include the use of a nitrating agent such as nitric acid and a base like sodium hydroxide to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(5-chloro-2-hydroxy-3-nitrophenyl)-2-methylprop-2-enal undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a corresponding ketone or aldehyde.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2E)-3-(5-chloro-2-hydroxy-3-nitrophenyl)-2-methylprop-2-enal has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(5-chloro-2-hydroxy-3-nitrophenyl)-2-methylprop-2-enal involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and chloro groups may also contribute to its activity by forming hydrogen bonds and other interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(5-bromo-2-hydroxy-3-nitrophenyl)-2-methylprop-2-enal: Similar structure but with a bromo group instead of a chloro group.

    (2E)-3-(5-chloro-2-hydroxy-3-nitrophenyl)-2-ethylprop-2-enal: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

(2E)-3-(5-chloro-2-hydroxy-3-nitrophenyl)-2-methylprop-2-enal is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-(5-chloro-2-hydroxy-3-nitrophenyl)-2-methylprop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO4/c1-6(5-13)2-7-3-8(11)4-9(10(7)14)12(15)16/h2-5,14H,1H3/b6-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWZBMFOAKVGAR-QHHAFSJGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=C(C(=CC(=C1)Cl)[N+](=O)[O-])O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])O)/C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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